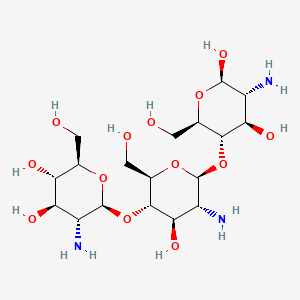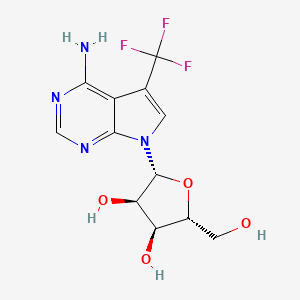
Trifluoromethyl-tubercidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl-tubercidin is a derivative of tubercidin, a natural product from the bacterium Streptomyces. This compound has garnered significant attention due to its potent antiviral properties, particularly against influenza A and B viruses. This compound inhibits the host RNA methyltransferase MTr1, thereby preventing viral replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethyl-tubercidin involves the introduction of a trifluoromethyl group into the tubercidin molecule. This can be achieved through various synthetic routes, including nucleophilic substitution and transition metal-catalyzed trifluoromethylation reactions. Common reagents used in these reactions include trifluoromethyl iodide and trifluoromethyl sulfonates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Trifluoromethyl-tubercidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tubercidin core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonates are employed in substitution reactions.
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives of tubercidin, each with unique chemical and biological properties .
Aplicaciones Científicas De Investigación
Trifluoromethyl-tubercidin has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: this compound is being investigated for its antiviral properties, particularly against influenza viruses. .
Mecanismo De Acción
Trifluoromethyl-tubercidin exerts its effects by inhibiting the host RNA methyltransferase MTr1. This enzyme is responsible for the methylation of the 5’ cap structure of host mRNA, which is essential for viral replication. By inhibiting MTr1, this compound prevents the viral polymerase from “cap-snatching,” thereby blocking viral mRNA synthesis and replication .
Comparación Con Compuestos Similares
Tubercidin: The parent compound from which trifluoromethyl-tubercidin is derived.
7-Hetaryltubercidin: Another derivative with potential antiviral properties.
Toyocamycin: A structurally related compound with similar biological activities.
Uniqueness: this compound stands out due to its trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and pharmacokinetic properties. This makes it more effective and less toxic compared to other tubercidin derivatives .
Propiedades
Fórmula molecular |
C12H13F3N4O4 |
|---|---|
Peso molecular |
334.25 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[4-amino-5-(trifluoromethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H13F3N4O4/c13-12(14,15)4-1-19(10-6(4)9(16)17-3-18-10)11-8(22)7(21)5(2-20)23-11/h1,3,5,7-8,11,20-22H,2H2,(H2,16,17,18)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
RSOXZOFDCJMRMK-IOSLPCCCSA-N |
SMILES isomérico |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(F)(F)F |
SMILES canónico |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)
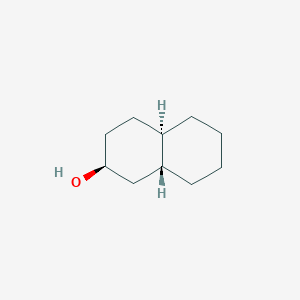
![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)
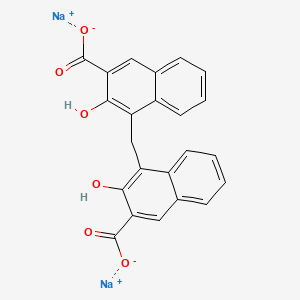
![[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate](/img/structure/B11932434.png)
![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)
![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)
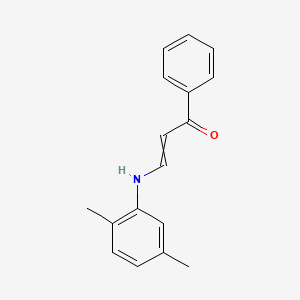
![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)
![3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)
![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)
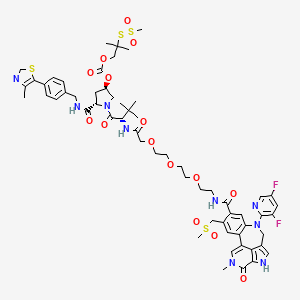
![2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B11932477.png)
